molecular formula C14H20N4O B5765486 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5765486
M. Wt: 260.33 g/mol
InChI Key: PHGWSCNAYHPSIR-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a pyridine ring substituted with dimethyl and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-3-cyanopyridine with 2-hydroxyethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperazine and pyridine rings can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a sulfonic acid group instead of a pyridine ring.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another related compound with a different substitution pattern on the piperazine ring.

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of both the hydroxyethyl-piperazine moiety and the dimethylpyridine-carbonitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11-9-12(2)16-14(13(11)10-15)18-5-3-17(4-6-18)7-8-19/h9,19H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGWSCNAYHPSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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